1-丁酰基-2-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

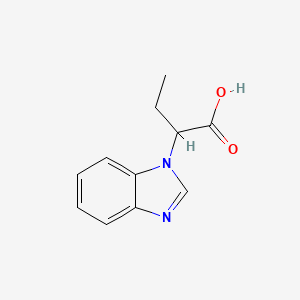

2-Benzoimidazol-1-yl-butyric acid is a chemical compound used for proteomics research . It has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 .

Molecular Structure Analysis

The molecular structure of 2-Benzoimidazol-1-yl-butyric acid consists of a benzimidazole ring attached to a butyric acid group . Benzimidazole is a bicyclic heterocycle containing nitrogen, which is similar to various natural antecedents .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can react with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . They can also undergo nucleophilic addition to protonated carboxylic acids .科学研究应用

- 1-丁酰基-2-苯并咪唑 被用于蛋白质组学研究。研究人员利用该化合物研究蛋白质结构、功能和相互作用。 它在修饰蛋白质或影响其行为方面的能力使其在该领域具有价值 .

- 苯并咪唑衍生物,包括1-丁酰基-2-苯并咪唑,表现出有希望的抗癌特性。这些化合物干扰癌细胞生长、凋亡和血管生成。 研究人员正在探索其作为新型化疗剂的潜力 .

- 苯并咪唑衍生物通常具有抗菌特性。 研究人员研究了它们对细菌、真菌和寄生虫的功效1-丁酰基-2-苯并咪唑可以促进新型抗菌疗法的开发 .

蛋白质组学研究

抗癌潜力

神经退行性疾病

抗菌活性

抗炎作用

金属螯合

作用机制

Target of Action

Benzimidazole compounds, which 2-benzoimidazol-1-yl-butyric acid is a part of, are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole compounds are known to interfere with the function of microtubules, which are essential components of the cell’s cytoskeleton . They bind strongly to tubulin, the building block of microtubules, and this binding can be competitively inhibited by other compounds .

Biochemical Pathways

Benzimidazole compounds are known to affect a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, and anticancer activities .

Pharmacokinetics

Benzimidazole compounds are known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole compounds are known to have a broad spectrum of pharmacological properties, and some have been found to induce apoptosis in certain cell lines .

Action Environment

The biological activity of benzimidazole compounds can be tuned and accelerated in coordination compounds .

未来方向

Benzimidazole and its derivatives, including 2-Benzoimidazol-1-yl-butyric acid, are of significant interest in the field of medicinal chemistry. They have shown promising therapeutic potential and are being actively researched for the development of new drugs . The future direction of research will likely involve further exploration of the diverse mechanisms of action of benzimidazole derivatives and the development of novel and potent benzimidazole-containing drugs .

生化分析

Biochemical Properties

2-Benzoimidazol-1-yl-butyric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of 2-Benzoimidazol-1-yl-butyric acid to the active site of the protease, preventing substrate access and subsequent catalysis . Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .

Cellular Effects

The effects of 2-Benzoimidazol-1-yl-butyric acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins, 2-Benzoimidazol-1-yl-butyric acid can induce apoptosis in cancer cells, thereby inhibiting their growth . Furthermore, this compound affects gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, 2-Benzoimidazol-1-yl-butyric acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can either inhibit or activate the target biomolecule, depending on the nature of the interaction . For example, 2-Benzoimidazol-1-yl-butyric acid can inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzoimidazol-1-yl-butyric acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 2-Benzoimidazol-1-yl-butyric acid can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis . These effects are consistent across both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Benzoimidazol-1-yl-butyric acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while still exerting its biochemical and cellular effects . At higher doses, 2-Benzoimidazol-1-yl-butyric acid can induce toxic effects, including liver and kidney damage . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-Benzoimidazol-1-yl-butyric acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include oxidation and reduction, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic processes increase the hydrophilicity of the compound, facilitating its excretion from the body . Additionally, 2-Benzoimidazol-1-yl-butyric acid can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 2-Benzoimidazol-1-yl-butyric acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cellular membranes by transport proteins, which facilitate its uptake into cells . Once inside the cell, 2-Benzoimidazol-1-yl-butyric acid can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .

Subcellular Localization

2-Benzoimidazol-1-yl-butyric acid exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-Benzoimidazol-1-yl-butyric acid can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is critical for the compound’s ability to modulate cellular processes and exert its biochemical effects .

属性

IUPAC Name |

2-(benzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-9(11(14)15)13-7-12-8-5-3-4-6-10(8)13/h3-7,9H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWUJLZQFQTWHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)

![Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2572599.png)

![4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid](/img/structure/B2572600.png)

![3-isobutyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572603.png)

![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572605.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2572608.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2572612.png)

![2-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2572613.png)